molecular formula C18H14ClN3O2 B4895256 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione

1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione

Cat. No. B4895256
M. Wt: 339.8 g/mol
InChI Key: PETJIICBLDVAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione, also known as DMCC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMCC belongs to the class of compounds known as benzimidazolones, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria, as well as induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer. This compound has also been shown to have low toxicity in animal studies, suggesting that it may be well-tolerated in humans.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione is its broad range of biological activities, which makes it a versatile compound for use in scientific research. This compound is also relatively easy to synthesize and has been optimized for high yields and purity. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione. One area of interest is the development of this compound as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Another area of interest is the development of this compound as a potential antibacterial and antifungal agent. Additional studies are needed to determine the spectrum of activity of this compound against various bacterial and fungal strains. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, which will be important for the development of safe and effective therapeutic agents based on this compound.

Synthesis Methods

1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione can be synthesized by reacting 3-chlorophenylacetic acid with 2-methyl-1H-benzimidazole-1-carboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,2-dione to yield this compound. The synthesis method for this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylbenzimidazol-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-11-20-14-7-2-3-8-15(14)21(11)16-10-17(23)22(18(16)24)13-6-4-5-12(19)9-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETJIICBLDVAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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